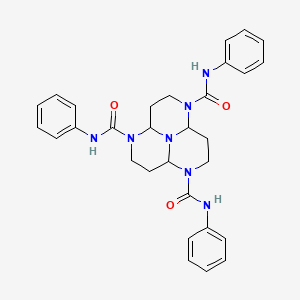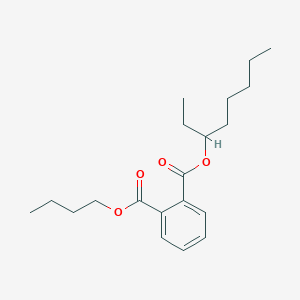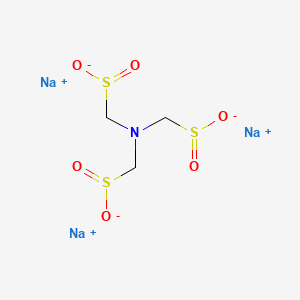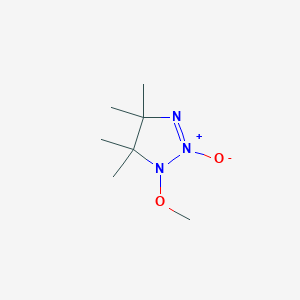
Benzyl-2,3,4,5,6-d5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2,3,4,5,6-d5-amine is a deuterated derivative of benzylamine, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2,3,4,5,6-d5-amine can be synthesized through several methods. One common approach involves the reduction of benzyl-2,3,4,5,6-d5-nitrile using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of benzyl-2,3,4,5,6-d5-aldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2,3,4,5,6-d5-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, typically under basic conditions
Major Products Formed
Oxidation: Benzyl-2,3,4,5,6-d5-nitrile
Reduction: Benzyl-2,3,4,5,6-d5-methanol
Substitution: Secondary and tertiary amines
Scientific Research Applications
Benzyl-2,3,4,5,6-d5-amine is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of benzyl-2,3,4,5,6-d5-amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for monoamine oxidase, leading to the formation of benzaldehyde and ammonia. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: The non-deuterated version of benzyl-2,3,4,5,6-d5-amine.
Phenylmethylamine: Another primary amine with a similar structure but without deuterium substitution.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it valuable for studying isotopic effects and tracing molecular transformations .
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
112.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
InChI Key |
WGQKYBSKWIADBV-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)





![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)



![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
